molecular formula C11H21BrO B13319026 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane

Katalognummer: B13319026
Molekulargewicht: 249.19 g/mol
InChI-Schlüssel: ITIYDYGADKYLIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is characterized by a bromine atom attached to a cyclohexane ring, which is further substituted with a 3-methylbutan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclohexane. This can be achieved through the reaction of cyclohexanol with 3-methyl-2-butanol in the presence of a strong acid to form the ether linkage, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H21BrO

Molekulargewicht

249.19 g/mol

IUPAC-Name

1-bromo-2-(3-methylbutan-2-yloxy)cyclohexane

InChI

InChI=1S/C11H21BrO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h8-11H,4-7H2,1-3H3

InChI-Schlüssel

ITIYDYGADKYLIX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)OC1CCCCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.